molecular formula C18H14N2O2 B14969148 2-Ethyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine

2-Ethyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B14969148
M. Wt: 290.3 g/mol
InChI Key: ZOLGRUUGUNWLFM-UHFFFAOYSA-N
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Description

2-Ethyl-4-phenoxy1benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-Ethyl-4-phenoxy1benzofuro[3,2-d]pyrimidine makes it a valuable target for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-phenoxy1benzofuro[3,2-d]pyrimidine typically involves multi-step reactions. One efficient method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form the desired compound .

Industrial Production Methods

Industrial production of 2-Ethyl-4-phenoxy1benzofuro[3,2-d]pyrimidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-phenoxy1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-Ethyl-4-phenoxy1benzofuro[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-phenoxy1benzofuro[3,2-d]pyrimidine involves the inhibition of protein kinases. These enzymes are essential for transferring phosphate groups from ATP to specific amino acids in protein substrates, regulating various cellular processes such as growth, differentiation, and metabolism . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

2-Ethyl-4-phenoxy1benzofuro[3,2-d]pyrimidine stands out due to its unique structural features and potent biological activities. Unlike other similar compounds, it exhibits a higher selectivity for certain protein kinases, making it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-ethyl-4-phenoxy-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C18H14N2O2/c1-2-15-19-16-13-10-6-7-11-14(13)22-17(16)18(20-15)21-12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

ZOLGRUUGUNWLFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)OC3=CC=CC=C3)OC4=CC=CC=C42

Origin of Product

United States

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